2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid
Overview
Description
2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid is an organic compound with the molecular formula C11H11F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenoxy ring.
Scientific Research Applications
2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist to various receptors, influencing cellular pathways and biological processes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug development .
Comparison with Similar Compounds
Fluazifop: Another compound with a trifluoromethyl group, used as a selective herbicide.
2-Methyl-2-(4-trifluoromethyl-phenyl)-propionic acid: Shares structural similarities but differs in its specific applications and reactivity.
Uniqueness: 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(2,9(15)16)17-8-5-3-7(4-6-8)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRGMCGNCBXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514473 | |
Record name | 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26002-48-2 | |
Record name | 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26002-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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